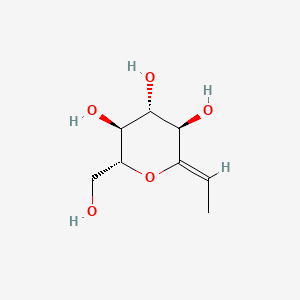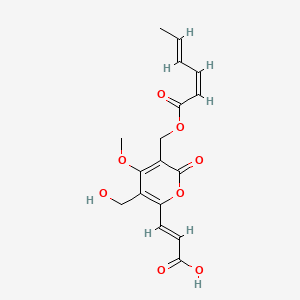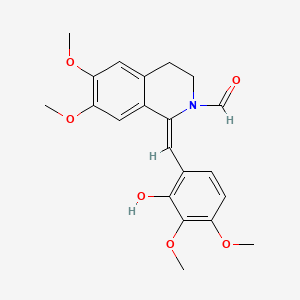
Polycarpine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Polycarpine is a member of isoquinolines.
Scientific Research Applications
Synthesis and Cytotoxicity
- Synthesis and Derivatives : Polycarpine has been successfully synthesized from p-methoxyphenacyl bromide, revealing its potential for producing various analogues with significant cytotoxic activities against human cancer cell lines (Radchenko et al., 1997).
Antitumor Mechanisms
- Apoptosis Induction in Cancer Cells : Studies have shown that polycarpine and its derivatives can induce apoptosis in tumor cells through p53- and caspase-3-dependent pathways. This insight is crucial for developing new classes of anticancer drugs (Fedorov et al., 2004).
Antiviral and Antifungal Activities
- Activity Against Viruses and Pathogenic Fungi : Polycarpine derivatives have demonstrated significant in vivo antiviral activity against Tobacco Mosaic Virus (TMV) and potent in vitro fungicidal activity against plant pathogenic fungi, highlighting their potential as novel agrochemicals (Guo et al., 2016).
Structural and Biogenetic Studies
- Structure Determination and Biogenetic Insights : Extensive structural studies, including X-ray crystallography, have been conducted on polycarpine, providing a deeper understanding of its chemical properties and potential biogenetic pathways (Abas et al., 1996).
Pharmacokinetics and Drug Interaction
- Enzymatic Hydrolysis Studies : Research has identified human paraoxonase 1 as the enzyme responsible for the hydrolysis of pilocarpine, a related compound, offering insights into its metabolic pathways (Hioki et al., 2011).
Magnetic Resonance Imaging in Cancer Studies
- Cancer Growth Inhibition Visualization : Magnetic resonance imaging has been used to study the anticancer effects of thiacarpine, an analogue of polycarpine, demonstrating its effectiveness against mouse solid Ehrlich carcinoma (Agafonova et al., 2008).
Interaction with Tuberculosis Proteins
- Target Identification in Tuberculosis : Polycarpine was identified to interact with Rv1466, a Mycobacterium tuberculosis protein, using a PhenoTarget approach combining phenotypic screening and target-based drug discovery (Xie et al., 2020).
properties
CAS RN |
63490-92-6 |
|---|---|
Product Name |
Polycarpine |
Molecular Formula |
C21H23NO6 |
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(1Z)-1-[(2-hydroxy-3,4-dimethoxyphenyl)methylidene]-6,7-dimethoxy-3,4-dihydroisoquinoline-2-carbaldehyde |
InChI |
InChI=1S/C21H23NO6/c1-25-17-6-5-14(20(24)21(17)28-4)9-16-15-11-19(27-3)18(26-2)10-13(15)7-8-22(16)12-23/h5-6,9-12,24H,7-8H2,1-4H3/b16-9- |
InChI Key |
YYHGQOLZRYICRS-SXGWCWSVSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C\2/C3=CC(=C(C=C3CCN2C=O)OC)OC)O)OC |
SMILES |
COC1=C(C(=C(C=C1)C=C2C3=CC(=C(C=C3CCN2C=O)OC)OC)O)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C3=CC(=C(C=C3CCN2C=O)OC)OC)O)OC |
synonyms |
polycarpin polycarpine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



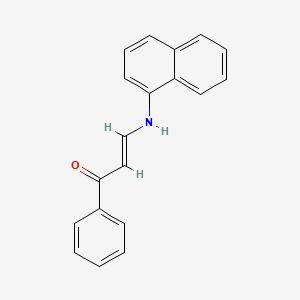
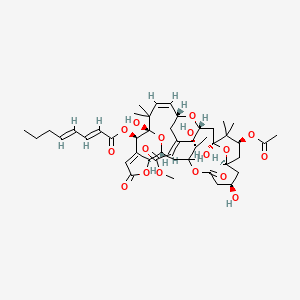
![7-[(E)-5-[(1S,3R)-3-hydroxy-2,2-dimethyl-6-methylidenecyclohexyl]-3-methylpent-2-enoxy]chromen-2-one](/img/structure/B1239168.png)
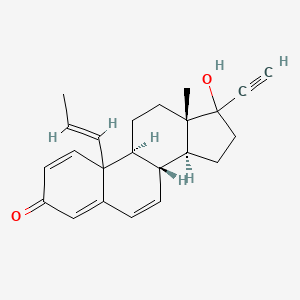
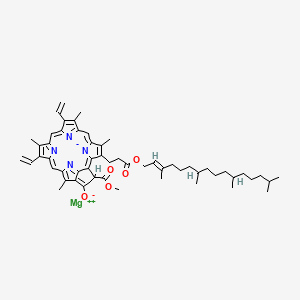
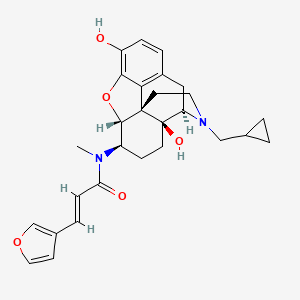
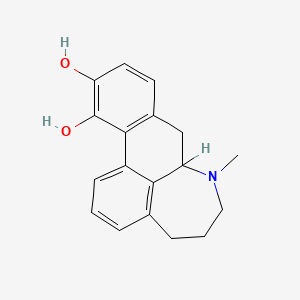
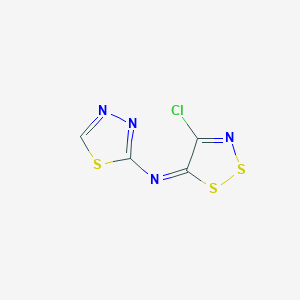
![(E)-N,N'-Bis[3-(ethylamino)propyl]-2-butene-1,4-diamine](/img/structure/B1239180.png)
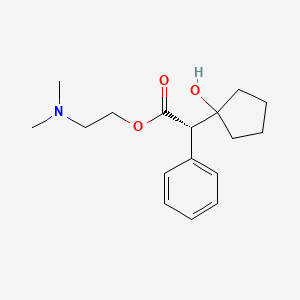
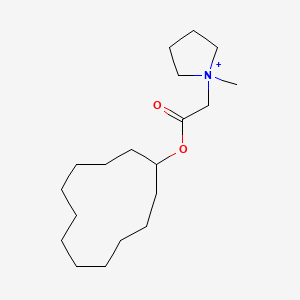
![methyl 2-[(1R,5R,6R,13S,16S)-6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B1239183.png)
